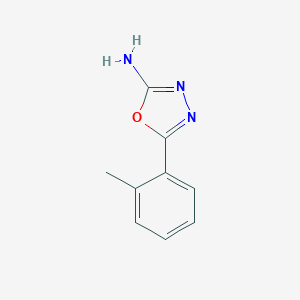

5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBZVVKLLZAFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169922 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1750-78-3 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-oxadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of 1,3,4-oxadiazol-2-amine have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the core basic properties, a putative synthesis protocol, and potential biological activities of this compound, with a focus on its potential as an enzyme inhibitor.

Core Physicochemical Properties

| Property | Predicted Value | Method |

| Molecular Formula | C₉H₉N₃O | - |

| Molecular Weight | 175.19 g/mol | - |

| pKa (most basic) | 2.85 | In silico prediction |

| Aqueous Solubility (LogS) | -2.75 | In silico prediction |

| Topological Polar Surface Area (TPSA) | 67.89 Ų | In silico prediction |

| Lipophilicity (LogP) | 1.55 | In silico prediction |

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from general methods for the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines.

Materials:

-

2-Methylbenzoyl chloride

-

Thiosemicarbazide

-

Sodium hydroxide (NaOH)

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Ethanol

-

Water

Procedure:

-

Synthesis of 1-(2-Methylbenzoyl)thiosemicarbazide:

-

Dissolve thiosemicarbazide in a suitable solvent such as ethanol.

-

Slowly add 2-methylbenzoyl chloride to the solution while stirring at room temperature.

-

Continue stirring for 2-4 hours.

-

The resulting precipitate, 1-(2-methylbenzoyl)thiosemicarbazide, is collected by filtration, washed with cold ethanol, and dried.

-

-

Cyclization to this compound:

-

Suspend 1-(2-methylbenzoyl)thiosemicarbazide in an ethanolic solution of sodium hydroxide.

-

Add a solution of iodine in potassium iodide dropwise to the suspension with constant stirring.

-

The reaction mixture is heated at reflux for 4-6 hours until the color of the iodine disappears.

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

-

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to inhibit various enzymes, including cyclooxygenase (COX), which is involved in the inflammatory pathway.[1] The following diagram illustrates a plausible signaling pathway for the inhibition of COX-2 by this compound.

Caption: Putative COX-2 Inhibition Pathway.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines a general workflow for screening the inhibitory activity of this compound against a target enzyme, such as COX-2.

Caption: General Enzyme Inhibition Assay Workflow.

Conclusion

This compound represents a molecule of interest for further investigation in drug discovery and development. Its structural similarity to other biologically active 1,3,4-oxadiazole derivatives suggests potential for various therapeutic applications. The provided in silico physicochemical data and a putative synthesis protocol offer a foundation for researchers to initiate further studies. The exploration of its enzyme inhibitory potential, particularly against targets like COX-2, could unveil novel therapeutic avenues. Future work should focus on the experimental validation of the predicted properties, optimization of the synthesis, and comprehensive biological evaluation to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to 5-(o-tolyl)-1,3,4-oxadiazol-2-amine

Chemical Structure: 5-(o-tolyl)-1,3,4-oxadiazol-2-amine

This guide provides a comprehensive overview of 5-(o-tolyl)-1,3,4-oxadiazol-2-amine, also known as 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine. It is a heterocyclic aromatic compound belonging to the 1,3,4-oxadiazole class, which is a significant scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, detailing the compound's structure, synthesis, and known biological activities based on available literature.

Compound Identification and Properties

The fundamental characteristics of 5-(o-tolyl)-1,3,4-oxadiazol-2-amine are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-(o-tolyl)-1,3,4-oxadiazol-2-amine |

| CAS Number | 1750-78-3 |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Chemical Structure | A 1,3,4-oxadiazole ring substituted with an amino group at position 2 and an o-tolyl group at position 5. |

Synthesis Protocols

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through several established routes. While a specific protocol for the o-tolyl variant is not detailed in recent literature, a general and historically significant method involves the oxidative cyclization of a corresponding thiosemicarbazide precursor.

Experimental Protocol: Oxidative Cyclization of 1-(2-methylbenzoyl)thiosemicarbazide

This protocol is based on a general method described for the synthesis of 5-aryl-2-amino-1,3,4-oxadiazoles.

Objective: To synthesize 5-(o-tolyl)-1,3,4-oxadiazol-2-amine.

Materials:

-

1-(2-methylbenzoyl)thiosemicarbazide

-

Lead(II) oxide (PbO)

-

Anhydrous organic solvent (e.g., ethanol or dimethylformamide)

Procedure:

-

A mixture of 1-(2-methylbenzoyl)thiosemicarbazide and lead(II) oxide is prepared in a suitable organic solvent in a round-bottom flask.

-

The mixture is heated under reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the hot solution is filtered to remove the lead salts and other insoluble materials.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude 5-(o-tolyl)-1,3,4-oxadiazol-2-amine can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Characterization

Specific spectroscopic data for 5-(o-tolyl)-1,3,4-oxadiazol-2-amine is not available in the reviewed literature. However, based on the analysis of analogous compounds, the following spectral characteristics can be anticipated:

-

¹H-NMR: The spectrum would likely show signals corresponding to the aromatic protons of the o-tolyl group, a singlet for the methyl protons, and a broad singlet for the amino (NH₂) protons. The chemical shifts of the aromatic protons would be influenced by the ortho-methyl substitution.

-

¹³C-NMR: The spectrum would exhibit signals for the two distinct carbons of the oxadiazole ring, the carbons of the o-tolyl group (including the methyl carbon), and the carbon attached to the amino group.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group (around 3100-3300 cm⁻¹), C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), and C-O-C stretching (around 1000-1100 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.19 g/mol ).

Biological Activity and Potential Applications

The 1,3,4-oxadiazole nucleus is a well-known pharmacophore, and its derivatives have been investigated for a wide range of biological activities.

Muscle Relaxant and Tranquilizing Properties

A foundational patent in this area discloses that 5-aryl-2-amino-1,3,4-oxadiazoles, including the tolyl isomers, possess skeletal muscle-relaxant and tranquilizing properties.[1] These compounds were proposed for alleviating tremors associated with conditions like Parkinsonism and for use in surgical anesthesia.[1]

Cholinesterase Inhibition

Derivatives of 5-aryl-1,3,4-oxadiazol-2-amines have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[2][3] For instance, an N-dodecyl derivative of the related 5-(p-tolyl)-1,3,4-oxadiazol-2-amine was found to be a moderate inhibitor of BChE.[2] This suggests that the core structure could be a starting point for the design of new cholinesterase inhibitors.

Logical Relationship for Drug Discovery:

Caption: Drug discovery process starting from the core scaffold.

Other Potential Activities

The broader class of 2,5-disubstituted 1,3,4-oxadiazoles has been reported to exhibit a wide spectrum of biological effects, including:

-

Anticancer activity[4]

-

Anti-inflammatory properties

-

Anticonvulsant activity

Further research would be required to determine if 5-(o-tolyl)-1,3,4-oxadiazol-2-amine itself possesses any of these activities to a significant degree.

Conclusion and Future Directions

5-(o-tolyl)-1,3,4-oxadiazol-2-amine is a member of a pharmacologically significant class of compounds. While early research pointed towards its potential as a muscle relaxant, detailed modern characterization and biological evaluation of this specific isomer are lacking in the available literature. Future research should focus on:

-

Definitive Synthesis and Characterization: Developing and publishing a detailed, modern, and high-yield synthetic protocol for 5-(o-tolyl)-1,3,4-oxadiazol-2-amine, followed by full spectroscopic and physicochemical characterization.

-

Systematic Biological Screening: Evaluating the compound against a panel of biological targets, including cholinesterases, various microbial strains, and cancer cell lines, to quantitatively assess its activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand the impact of the ortho-tolyl substitution on biological activity compared to other isomers and substituted derivatives.

Such studies are essential to fully unlock the therapeutic potential of this and related 1,3,4-oxadiazole derivatives.

References

- 1. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]

- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study [mdpi.com]

- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (CAS 1750-78-3)

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While specific experimental data for this particular molecule is limited in publicly available literature, this guide extrapolates information from closely related analogues and the broader class of 1,3,4-oxadiazole derivatives to present a thorough profile.

Chemical and Physical Properties

This compound, with the CAS number 1750-78-3, is a small molecule featuring a central 1,3,4-oxadiazole ring substituted with an amino group and a 2-methylphenyl (o-tolyl) group.[1][2]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1750-78-3 | [1][2] |

| Molecular Formula | C₉H₉N₃O | [1][2] |

| Molecular Weight | 175.19 g/mol | [1][2] |

| Appearance | Data not available | |

| Melting Point | Data not available for the ortho isomer. The related para isomer, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, has a melting point of 174.63 °C.[3] | |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water and non-polar solvents like n-hexane. Soluble in tetrahydrofuran, dimethylformamide, methanol, ethanol, isopropanol, and dimethyl sulfoxide (based on a related compound).[4] | |

| pKa | Data not available |

Spectral Data:

Table 2: Representative ¹H NMR Spectral Data for a Related 1,3,4-Oxadiazole Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 8.00 | d | 2H | Aromatic protons | [3][5] |

| 7.42 | d | 2H | Aromatic protons | [3][5] |

| 4.05 | s | 2H | Methylene protons (-CH₂-) | [3] |

| 2.39 | s | 3H | Methyl protons (-CH₃) | [3][5] |

| (Solvent: DMSO-d₆) |

Table 3: Representative ¹³C NMR Spectral Data for a Related 1,3,4-Oxadiazole Derivative

| Chemical Shift (δ) ppm | Assignment | Source |

| 164.32, 161.98 | Oxadiazole ring carbons | [5][6] |

| 142.59 | Aromatic carbon attached to the methyl group | [5][6] |

| 130.40, 127.05 | Aromatic carbons | [5][6] |

| 121.11 | Aromatic carbon attached to the oxadiazole ring | [5][6] |

| 50.24 | Aliphatic carbon | [5][6] |

| 21.59 | Methyl carbon | [5][6] |

| (Solvent: DMSO-d₆) |

Table 4: Representative IR Spectral Data for a Related 1,3,4-Oxadiazole Derivative

| Wavenumber (cm⁻¹) | Assignment | Source |

| 3435, 3375 | -NH Stretch (Primary amine) | [4] |

| 3065 | C-H Stretch (Aromatic) | [4] |

| 1625 | C=N Stretch (Oxadiazole) | [4] |

| 1520 | C=C Stretch (Aromatic) | [4] |

| 1190 | C-N Stretch | [4] |

| 1025 | C-O-C Stretch (Oxadiazole) | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, general methods for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles are well-established. A common and effective method is the oxidative cyclization of semicarbazones.[7]

General Experimental Workflow for the Synthesis of 2-Amino-5-Aryl-1,3,4-Oxadiazoles:

Caption: General synthesis workflow for 2-amino-5-aryl-1,3,4-oxadiazoles.

Protocol Details:

-

Semicarbazone Formation: An equimolar amount of the corresponding aromatic aldehyde (in this case, 2-methylbenzaldehyde) and semicarbazide hydrochloride are refluxed in ethanol.[8] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the semicarbazone intermediate is isolated.

-

Oxidative Cyclization: The obtained semicarbazone is then subjected to oxidative cyclization. A common method involves using bromine in acetic acid as the oxidizing agent.[8] After the reaction, the product, this compound, is isolated and purified, typically by recrystallization.

Biological Activity and Signaling Pathways

The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[9][10]

Anticancer Potential:

Numerous studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents.[11][12][13] These compounds have been shown to exert their effects through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. While the specific biological activity of this compound has not been extensively reported, its structural class is known to interact with several key cancer-related signaling pathways.

Potential Signaling Pathways Targeted by 1,3,4-Oxadiazole Derivatives:

-

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival.[14][15][16] Some 1,3,4-oxadiazole derivatives have been investigated as inhibitors of EGFR signaling.

Caption: Inhibition of the EGFR signaling pathway by 1,3,4-oxadiazole derivatives.

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[17][18] Its aberrant activation is a common feature in many cancers. The PI3K/Akt/mTOR pathway is a downstream effector of EGFR and other growth factor receptors.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

-

STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis.[9][19][20][21] The constitutive activation of STAT3 is observed in a wide variety of human cancers, making it an attractive target for cancer therapy.

Caption: Putative inhibition of the STAT3 signaling pathway.

Conclusion

This compound (CAS 1750-78-3) belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. While specific experimental data for this compound is sparse, the established synthetic routes and known biological activities of 1,3,4-oxadiazole derivatives provide a strong foundation for future research. Further investigation into the precise physical and chemical properties, as well as the specific biological targets and mechanisms of action of this compound, is warranted to fully elucidate its therapeutic potential. This guide serves as a valuable resource for researchers embarking on studies involving this promising molecule.

References

- 1. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. jchemrev.com [jchemrev.com]

- 8. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Design and synthesis of newer 5-aryl- N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 18. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates key chemical data, outlines detailed experimental protocols for its synthesis, and illustrates generalized workflows relevant to its potential investigation as a therapeutic agent.

Core Compound Properties

This compound is an aromatic heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with an o-tolyl (2-methylphenyl) group and an amine group. The structural characteristics of this molecule make it a subject of interest for potential biological activities, as the 1,3,4-oxadiazole scaffold is a well-established pharmacophore.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | C₉H₉N₃O | [1][2][3] |

| Molecular Weight | 175.19 g/mol (175.1873 g/mol ) | [1][2] |

| CAS Number | 1750-78-3 | [1][2][3][] |

| Synonyms | 5-(o-tolyl)-1,3,4-oxadiazol-2-amine | N/A |

| Purity (Typical) | ≥98% | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from 2-methylbenzaldehyde. The following protocol is a representative method adapted from procedures for analogous 5-aryl-1,3,4-oxadiazol-2-amines.[5][6]

2.1. Synthesis of 2-Methylbenzaldehyde Semicarbazone (Intermediate)

This initial step involves the condensation of 2-methylbenzaldehyde with semicarbazide hydrochloride to form the corresponding semicarbazone.

-

Materials:

-

2-Methylbenzaldehyde

-

Semicarbazide hydrochloride

-

Ethanol

-

-

Procedure:

-

Dissolve 2-methylbenzaldehyde (0.01 mol) in ethanol.

-

Add semicarbazide hydrochloride (0.011 mol) to the solution.

-

Reflux the mixture for 2 hours.[5]

-

After cooling, the precipitated semicarbazone is collected by filtration, washed with cold ethanol, and dried.

-

2.2. Oxidative Cyclization to this compound

The intermediate semicarbazone undergoes an oxidative cyclization to form the final 1,3,4-oxadiazole ring. Several methods can be employed for this step.[5][6]

-

Method A: Bromine in Acetic Acid

-

Materials:

-

2-Methylbenzaldehyde semicarbazone

-

Glacial acetic acid

-

Bromine

-

-

Procedure:

-

Suspend the synthesized semicarbazone in glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise with stirring.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the pure product.[5]

-

-

-

Method B: Iodine-Mediated Cyclization

-

Materials:

-

2-Methylbenzaldehyde semicarbazone

-

Iodine (I₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

-

Procedure:

-

Combine the semicarbazone, potassium carbonate, and iodine in 1,4-dioxane.

-

Heat the mixture under reflux until the starting material is consumed.

-

After completion, the solvent is removed under reduced pressure, and the residue is treated with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried and concentrated to yield the crude product, which is then purified by recrystallization.[6]

-

-

Below is a generalized workflow for the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines.

Caption: General synthesis workflow for 5-aryl-1,3,4-oxadiazol-2-amines.

Potential Biological Significance and Screening

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7][8][9] These include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[10][11] While specific biological data for this compound is not extensively documented, its structural class suggests it could be a candidate for various biological screenings.

A typical high-level workflow for evaluating the biological activity of a novel compound like this is outlined below.

Caption: High-level workflow for biological screening of a novel chemical entity.

This diagram illustrates the progression from initial synthesis to in-depth biological evaluation. Primary screening would likely involve testing against panels of bacteria, fungi, and cancer cell lines to identify any "hit" activity.[7][11] Subsequent studies would aim to elucidate the mechanism of action, potentially involving enzyme inhibition or other cellular pathway modulation, followed by validation in animal models.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. aobchem.com [aobchem.com]

- 5. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. researchgate.net [researchgate.net]

- 8. ajrconline.org [ajrconline.org]

- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 11. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine. This molecule belongs to the 1,3,4-oxadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] This document details a common and effective synthetic pathway, outlines rigorous characterization methodologies, and presents key analytical data in a structured format. The provided experimental protocols and data are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[4] Derivatives of this scaffold are known to be metabolically stable and act as isosteres for esters and amides, contributing to their favorable pharmacokinetic profiles. The 2-amino-5-substituted-1,3,4-oxadiazole motif, in particular, has been a focal point of extensive research. The presence of an amino group at the 2-position and a variable substituent at the 5-position allows for a wide range of structural modifications to modulate biological activity. The target compound, this compound (also known as 5-(o-tolyl)-1,3,4-oxadiazol-2-amine), with CAS Number 1750-78-3 and molecular formula C9H9N3O, is a specific analogue within this promising class of compounds.[5]

Synthetic Pathway

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is most commonly achieved through the oxidative cyclization of a semicarbazone precursor.[1][4] This method is advantageous due to its efficiency and the ready availability of starting materials. The general synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of 2-Methylbenzaldehyde Semicarbazone

-

Reactant Preparation: In a round-bottom flask, dissolve semicarbazide hydrochloride (0.011 mol) in ethanol.

-

Reaction Initiation: To the solution from the previous step, add 2-methylbenzaldehyde (0.01 mol).

-

Reaction Conditions: Reflux the reaction mixture for 2 hours.

-

Product Isolation: After cooling, the precipitated product is filtered, washed with cold ethanol, and dried to yield the semicarbazone intermediate.

Oxidative Cyclization to this compound

-

Reactant Preparation: Suspend the synthesized 2-methylbenzaldehyde semicarbazone in glacial acetic acid.

-

Reaction Initiation: To this suspension, add a solution of bromine in glacial acetic acid dropwise with constant stirring.

-

Reaction Conditions: Continue stirring the reaction mixture at room temperature for a specified period until the reaction is complete (monitored by TLC).

-

Product Isolation and Purification: Pour the reaction mixture into ice-cold water. The precipitate formed is filtered, washed with water to remove any acid, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the purified this compound.[4]

Characterization Data

The structural confirmation and purity of the synthesized this compound are established using various spectroscopic techniques. The expected data is summarized below.

Physical Properties

| Property | Value |

| CAS Number | 1750-78-3 |

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| Appearance | Expected to be a crystalline solid. |

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~2.3-2.5 (s, 3H, -CH₃), ~7.2-7.8 (m, 4H, Ar-H), ~7.9-8.1 (br s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~20-22 (-CH₃), ~125-135 (aromatic carbons), ~155-160 (C5 of oxadiazole), ~165-170 (C2 of oxadiazole) |

| IR (KBr) | ν (cm⁻¹): ~3300-3100 (N-H stretching of -NH₂), ~1650 (C=N stretching), ~1600 (aromatic C=C stretching), ~1250 (C-O-C stretching of oxadiazole ring) |

| Mass Spectrometry | m/z: 176 [M+H]⁺ |

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.

Caption: Logical workflow for the characterization of the target compound.

Potential Applications and Future Directions

Derivatives of 2-amino-1,3,4-oxadiazole are known to exhibit a wide range of biological activities.[9][10] Specifically, they have been investigated for their potential as:

-

Anticancer Agents: Some analogues have shown significant cytotoxic activity against various cancer cell lines.[6]

-

Antimicrobial Agents: This class of compounds has demonstrated activity against a spectrum of bacteria and fungi.[2][3]

-

Anti-inflammatory Agents: Certain derivatives have been reported to possess anti-inflammatory properties.

The synthesis of this compound and its analogues provides a platform for further lead optimization in drug discovery programs. Future research could focus on the derivatization of the amino group to explore structure-activity relationships and enhance the therapeutic potential of this promising scaffold.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol offers an efficient route to this valuable heterocyclic compound. The tabulated characterization data, while based on analogous structures, provides a strong predictive framework for the analysis of the title compound. The information presented herein is intended to facilitate further research and development in the field of medicinal chemistry, particularly in the exploration of the therapeutic potential of 1,3,4-oxadiazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ajrconline.org [ajrconline.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine

Affiliation: Google Research

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology related to 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine (o-tolyl-1,3,4-oxadiazol-2-amine). Due to the limited availability of direct experimental data for this specific ortho-substituted isomer, this document presents detailed spectroscopic data for the closely related analogues, 5-phenyl-1,3,4-oxadiazol-2-amine and 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, to serve as a valuable reference for researchers. A detailed, adaptable experimental protocol for the synthesis of the target compound is provided, based on established methods for analogous 1,3,4-oxadiazole derivatives. Furthermore, this guide includes a visualization of a potential signaling pathway associated with the anticancer activity of this class of compounds, rendered using Graphviz. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The 1,3,4-oxadiazole moiety is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of biological effects, including anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. The compound this compound, with the chemical formula C₉H₉N₃O and a molecular weight of 175.19 g/mol , is a member of this important class of compounds. Its CAS number is 1750-78-3. This guide aims to provide a detailed summary of its spectroscopic characteristics and a viable synthetic route.

Synthetic Protocol

2.1. Synthesis of 2-Methylbenzoyl Hydrazide

-

To a solution of methyl 2-methylbenzoate (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from ethanol to obtain pure 2-methylbenzoyl hydrazide.

2.2. Synthesis of this compound

-

Dissolve 2-methylbenzoyl hydrazide (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add cyanogen bromide (CNBr) (1.1 equivalents) to the solution portion-wise at 0-5 °C.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.

Below is a generalized workflow for the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines.

An In-depth Technical Guide to the NMR Spectral Analysis of 5-(Aryl)-1,3,4-oxadiazol-2-amines

Abstract: This technical guide provides a detailed examination of the ¹H NMR and ¹³C NMR spectral data for substituted 1,3,4-oxadiazol-2-amines. Due to the absence of publicly available experimental NMR data for 5-(o-tolyl)-1,3,4-oxadiazol-2-amine, this document presents a comprehensive analysis of the closely related isomer, 5-(p-tolyl)-1,3,4-oxadiazol-2-amine, for which spectral data is available. Furthermore, a theoretical analysis of the expected ¹H and ¹³C NMR spectra for the ortho-isomer is provided, based on established principles of NMR spectroscopy. This guide also includes standardized experimental protocols for NMR data acquisition and visualizations of the molecular structure and analytical workflow, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

1,3,4-oxadiazole derivatives are a significant class of heterocyclic compounds that are extensively studied in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The characterization of these molecules is crucial for confirming their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation of such organic compounds.

This guide focuses on the ¹H NMR and ¹³C NMR analysis of 5-(o-tolyl)-1,3,4-oxadiazol-2-amine. However, a thorough search of the current scientific literature did not yield specific experimental NMR data for this particular ortho-isomer. In contrast, the para-isomer, 5-(p-tolyl)-1,3,4-oxadiazol-2-amine, is well-characterized. Therefore, this document provides the detailed experimental data for the para-isomer as a reference and offers a predictive analysis for the ¹H and ¹³C NMR spectra of the target ortho-isomer.

Experimental Data for 5-(p-tolyl)-1,3,4-oxadiazol-2-amine

The following tables summarize the reported ¹H NMR and ¹³C NMR spectral data for 5-(p-tolyl)-1,3,4-oxadiazol-2-amine. This data is crucial for understanding the basic spectral features of this class of compounds.

¹H NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.85 | d | 8.2 | 2H | Ar-H (ortho to oxadiazole) |

| 7.35 | d | 8.2 | 2H | Ar-H (meta to oxadiazole) |

| 7.20 | s | - | 2H | -NH₂ |

| 2.38 | s | - | 3H | -CH₃ |

¹³C NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 163.5 | C=N (Oxadiazole ring, C5) |

| 158.0 | C-NH₂ (Oxadiazole ring, C2) |

| 141.0 | Ar-C (para to oxadiazole, attached to CH₃) |

| 129.8 | Ar-CH (meta to oxadiazole) |

| 126.5 | Ar-CH (ortho to oxadiazole) |

| 121.0 | Ar-C (ipso, attached to oxadiazole) |

| 21.5 | -CH₃ |

Theoretical NMR Analysis of 5-(o-tolyl)-1,3,4-oxadiazol-2-amine

While experimental data is not available, the expected ¹H and ¹³C NMR spectra for 5-(o-tolyl)-1,3,4-oxadiazol-2-amine can be predicted based on the electronic effects of the ortho-methyl group and the principles of NMR spectroscopy.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of the ortho-isomer is expected to be more complex in the aromatic region compared to the para-isomer due to the loss of symmetry.

-

Aromatic Protons (Ar-H): The four protons on the tolyl ring will be chemically non-equivalent and are expected to appear as a complex multiplet or as four distinct signals in the range of δ 7.3-7.9 ppm. The proton ortho to the methyl group and meta to the oxadiazole ring would likely be the most shielded.

-

Amine Protons (-NH₂): A broad singlet is expected around δ 7.2 ppm, similar to the para-isomer. The chemical shift of this peak can be highly dependent on solvent and concentration.

-

Methyl Protons (-CH₃): A singlet for the methyl group is anticipated. Due to the ortho-position, a slight downfield or upfield shift compared to the para-isomer's δ 2.38 ppm is possible due to steric and electronic effects.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the asymmetry of the molecule.

-

Oxadiazole Carbons: The chemical shifts of the two carbons in the 1,3,4-oxadiazole ring (C2 and C5) are expected to be in a similar range to the para-isomer, approximately δ 163-165 ppm for C5 and δ 157-159 ppm for C2.

-

Aromatic Carbons: All six carbons of the tolyl ring are expected to be chemically distinct.

-

The ipso-carbon attached to the oxadiazole ring and the carbon bearing the methyl group will be quaternary and their shifts will be influenced by the ortho-substituent.

-

The four aromatic CH carbons will give rise to four separate signals.

-

-

Methyl Carbon (-CH₃): The methyl carbon signal is expected to be in the typical range of δ 20-22 ppm.

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules like 5-(aryl)-1,3,4-oxadiazol-2-amines.

Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

NMR Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64 depending on the sample concentration.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A wider spectral width is used compared to ¹H NMR.

Mandatory Visualizations

The following diagrams illustrate the molecular structure of the target compound and a general workflow for its analysis.

Conclusion

The structural elucidation of novel organic compounds is fundamental in the field of chemical and pharmaceutical sciences. While direct experimental ¹H and ¹³C NMR data for 5-(o-tolyl)-1,3,4-oxadiazol-2-amine are not currently available in the surveyed literature, a comprehensive understanding of its expected spectral characteristics can be derived from the analysis of its close isomer, 5-(p-tolyl)-1,3,4-oxadiazol-2-amine, and the application of fundamental NMR principles. This guide provides the necessary reference data and theoretical framework to assist researchers in the identification and characterization of this and similar 1,3,4-oxadiazole derivatives. The included protocols offer a standardized approach to obtaining high-quality NMR data for such compounds.

In-Depth Technical Guide: Solubility Profile of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class. Compounds in this class are of significant interest in medicinal chemistry due to their diverse biological activities. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and is therefore a key parameter in drug discovery and development. Poor aqueous solubility can be a major hurdle, leading to low bioavailability and challenging formulation development.

This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a framework for its solubility assessment. It includes a discussion of the expected solubility based on its structural features, detailed experimental protocols for determining its solubility, and a template for data presentation.

Predicted Solubility Profile

-

Aqueous Solubility: The presence of an aromatic (2-methylphenyl) group generally contributes to lower aqueous solubility due to its hydrophobic nature.[1] The 2-amino group can participate in hydrogen bonding, which may slightly enhance water solubility. However, the overall molecule is expected to have low aqueous solubility. The amine group is weakly basic, suggesting that the solubility of this compound will be pH-dependent, with increased solubility in acidic conditions due to the formation of a more soluble salt.[2]

-

Organic Solvent Solubility: It is anticipated that this compound will exhibit higher solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like ethanol and methanol.[2][3]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been published. The following table is provided as a template for researchers to populate with their experimental findings.

| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Notes |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | |||

| Simulated Gastric Fluid (pH 1.2) | 37 | Shake-Flask | |||

| Simulated Intestinal Fluid (pH 6.8) | 37 | Shake-Flask | |||

| Water | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Freely Soluble | |||

| Ethanol | 25 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed protocols for commonly used methods in the pharmaceutical sciences.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[4][5] It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[6]

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.

-

Perform the experiment in triplicate to ensure reproducibility.

Kinetic Solubility Determination: High-Throughput Nephelometry

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[7] Nephelometry, which measures light scattering caused by suspended particles, is a common high-throughput method.[8][9]

Materials:

-

This compound (as a concentrated stock solution in DMSO, e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Microtiter plates (e.g., 96- or 384-well)

-

Liquid handling robotics (optional, for high-throughput)

-

Plate reader with nephelometry capabilities

Procedure:

-

Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Add the aqueous buffer to each well to achieve a range of final compound concentrations.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature for a specified time (e.g., 2 hours).[10]

-

Measure the light scattering in each well using a nephelometer.[10][11]

-

The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Visualizations

Experimental Workflow: Shake-Flask Solubility Assay

Caption: Workflow for Shake-Flask Solubility Determination.

Experimental Workflow: Kinetic Solubility by Nephelometry

Caption: Workflow for Kinetic Solubility by Nephelometry.

Illustrative Signaling Pathway

The specific biological targets and signaling pathways for this compound are not well-defined in the current literature. The following diagram illustrates a generic kinase signaling pathway that is often a target for small molecule inhibitors, providing a conceptual framework for potential mechanisms of action.

Caption: Generic Kinase Inhibitor Signaling Pathway.

Conclusion

The solubility of this compound is a fundamental property that dictates its potential as a therapeutic agent. While specific experimental data is currently lacking, this guide provides a robust framework for its determination. Based on its structure, the compound is predicted to have low aqueous solubility, which can be quantified using the detailed shake-flask and nephelometry protocols provided. The presented data tables and workflows offer a standardized approach for researchers to characterize the solubility profile of this and other novel 1,3,4-oxadiazole derivatives, thereby facilitating their progression in the drug discovery pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. enamine.net [enamine.net]

Theoretical Framework for 5-(Aryl)-1,3,4-oxadiazol-2-amine Derivatives: A Technical Guide

Abstract: This technical whitepaper provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-(Aryl)-1,3,4-oxadiazol-2-amine derivatives, with a specific focus on compounds structurally related to 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine. Due to a lack of specific theoretical studies on the ortho-substituted isomer, this guide leverages experimental crystallographic data from the closely related positional isomer, 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, as a foundational model. It outlines common computational protocols for quantum chemical calculations and molecular docking studies, providing researchers, scientists, and drug development professionals with a robust framework for investigating this class of compounds. The document includes structured data tables for key geometric parameters and detailed visualizations of molecular structures and computational workflows.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-5-aryl substituted derivatives are of particular interest due to their potential for diverse biological interactions. Theoretical studies, including quantum chemical calculations and molecular docking, are crucial for understanding the structure-activity relationships (SAR), electronic properties, and potential biological targets of these molecules.

This guide addresses the current landscape of theoretical research on this compound (CAS 1750-78-3). While no dedicated theoretical studies for this specific compound are publicly available, extensive research on analogous 1,3,4-oxadiazole derivatives allows for the formulation of standardized computational protocols. Furthermore, the availability of single-crystal X-ray diffraction data for the positional isomer, 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, provides valuable experimental parameters for validation of theoretical models.

Molecular Structure and Geometry

The foundational aspect of any theoretical study is the accurate representation of the molecule's three-dimensional structure. In the absence of experimental data for the ortho-methylphenyl derivative, the crystallographic data of the para-methylphenyl isomer serves as an excellent reference point.

Crystallographic Data for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine

The following tables summarize the key bond lengths and angles for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, as determined by single-crystal X-ray diffraction.[1] This data is essential for benchmarking the results of computational geometry optimization.

Table 1: Selected Bond Lengths for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine [1]

| Atom 1 | Atom 2 | Bond Length (Å) |

| O1 | C8 | 1.3608 |

| O1 | C7 | 1.3754 |

| N1 | N2 | 1.4129 |

| C7 | N1 | 1.279 |

| C8 | N2 | 1.296 |

Table 2: Selected Bond Angles for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine [1]

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C8 | O1 | C7 | 102.79 |

Table 3: Selected Torsion Angle for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine [1]

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C7 | N1 | N2 | C8 | -0.3 |

A notable feature is the dihedral angle of 26.37° between the phenyl ring and the oxadiazole ring, indicating a non-planar conformation.[1]

Molecular Visualization

The following diagram illustrates the molecular structure and atom numbering scheme for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine based on the published crystallographic data.

References

The 1,3,4-Oxadiazole Scaffold: A Core Component in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and ability to act as a bioisostere for amide and ester groups, have made it a cornerstone in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the 1,3,4-oxadiazole core, detailing its synthesis, diverse biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

The construction of the 1,3,4-oxadiazole ring can be achieved through several synthetic routes, most commonly involving the cyclization of hydrazide derivatives. Key methods include the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones.

Experimental Protocols

1. Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration of 1,2-Diacylhydrazines

This common method involves the reaction of an acid hydrazide with a carboxylic acid or its derivative, followed by cyclization using a dehydrating agent.[2][3]

-

Step 1: Synthesis of 1,2-Diacylhydrazine Intermediate:

-

To a solution of an acid hydrazide (1 mmol) in a suitable solvent (e.g., pyridine, DMF), add an equimolar amount of an acid chloride (1 mmol) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the 1,2-diacylhydrazine.

-

Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

-

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring:

-

Suspend the synthesized 1,2-diacylhydrazine (1 mmol) in a dehydrating agent such as phosphorus oxychloride (POCl₃) (5-10 mL).[3]

-

Reflux the mixture for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude 2,5-disubstituted-1,3,4-oxadiazole by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).

-

2. Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization of N-Acylhydrazones

This method involves the condensation of an acid hydrazide with an aldehyde to form an N-acylhydrazone, which is then cyclized using an oxidizing agent.

-

Step 1: Synthesis of N-Acylhydrazone Intermediate:

-

Dissolve an acid hydrazide (1 mmol) in a suitable solvent (e.g., ethanol, methanol).

-

Add a catalytic amount of acid (e.g., glacial acetic acid).

-

Add an equimolar amount of an aldehyde (1 mmol) to the solution.

-

Reflux the reaction mixture for 2-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature. The precipitated N-acylhydrazone is collected by filtration, washed with cold solvent, and dried.

-

-

Step 2: Oxidative Cyclization to form the 1,3,4-Oxadiazole Ring:

-

Suspend the N-acylhydrazone (1 mmol) in a suitable solvent (e.g., glacial acetic acid).

-

Add an oxidizing agent such as chloramine-T, iodine, or (diacetoxyiodo)benzene (1.2-1.5 mmol).

-

Stir the reaction mixture at room temperature or under reflux for 2-12 hours, depending on the oxidant used.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with a suitable solution to remove the excess oxidant (e.g., sodium thiosulfate solution for iodine), then with water, and dry.

-

Purify the crude product by recrystallization.

-

Biological Activities of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities.

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[1][4] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[5][6]

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline based 1,3,4-oxadiazole | HT-29 | 0.78 | [1] |

| Benzothiophene-based 1,3,4-oxadiazole | HepG2 | 0.26 | [1] |

| 1,3,4-oxadiazole incorporated diphenylamine | HT29 | 1.3-2.0 | [1] |

| Indole based 1,3,4-oxadiazole | A549 | <0.14 | [7] |

| Quinazoline based 1,3,4-oxadiazole | K562 | 17.7 | [1] |

| 1,2,4-oxadiazole linked 1,3,4-oxadiazole | MCF-7 | 0.34 | [1] |

| Pyrazole-based 1,3,4-oxadiazole | MCF-7 | 15.54 | [1] |

| AMK OX-9 | A549 | 20.73 | [8] |

| AMK OX-10 | HeLa | 5.34 | [8] |

| 2-(4-((5-((S)-1-(2-methoxynaphthalen-6-yl)ethyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol | MCF-7 | 2.13 | |

| 2-(4-((5-((S)-1-(2-methoxynaphthalen-6-yl)ethyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol | HepG2 | 1.63 |

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have also shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10]

Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| OZE-I | Staphylococcus aureus | 4-16 | [11] |

| OZE-II | Staphylococcus aureus | 4-16 | [11] |

| OZE-III | Staphylococcus aureus | 8-32 | [11] |

| Methoxy substituted oxadiazole | Enterococcus faecalis | 62.50 (µM/mL) | |

| Amino derivative with quinoline | Escherichia coli | - | [10] |

| Amino derivative with quinoline | Bacillus subtilis | - | [10] |

| Nitro substituted oxadiazole-thiadiazole | Candida strains | 0.78–3.12 | [10] |

Key Signaling Pathways and Experimental Workflows

The biological effects of 1,3,4-oxadiazole derivatives are often linked to their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and several 1,3,4-oxadiazole derivatives have been identified as potent EGFR inhibitors.[5][6][12]

Caption: Inhibition of the EGFR signaling pathway by 1,3,4-oxadiazole derivatives.

Modulation of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cancer. Some 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway.[13][14][15]

Caption: Inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.

General Experimental Workflow

The development of new 1,3,4-oxadiazole-based therapeutic agents typically follows a structured workflow from synthesis to biological evaluation.

Caption: General experimental workflow for the development of 1,3,4-oxadiazole derivatives.

Methodologies for Key Biological Assays

1. MTT Assay for Anticancer Activity (IC₅₀ Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of a compound.[16][17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[18]

2. Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21]

-

Preparation of Microtiter Plates: Dispense broth medium into all wells of a 96-well microtiter plate.

-

Serial Dilution of Compounds: Prepare a twofold serial dilution of the 1,3,4-oxadiazole derivatives in the wells of the microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal) adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19][20]

Conclusion

The 1,3,4-oxadiazole scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its favorable physicochemical properties and the relative ease of its synthesis and derivatization have led to the discovery of numerous compounds with a wide array of potent biological activities. The ongoing exploration of this scaffold, coupled with a deeper understanding of its interactions with biological targets, promises the development of novel and more effective therapeutic agents for a multitude of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of the 1,3,4-oxadiazole core in drug discovery and development.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 11. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. benchchem.com [benchchem.com]

- 18. youtube.com [youtube.com]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine from 2-methylbenzohydrazide. The synthesis involves the reaction of 2-methylbenzohydrazide with cyanogen bromide in a suitable solvent. This method offers a straightforward and efficient route to obtaining the desired 2-amino-5-substituted-1,3,4-oxadiazole, a scaffold of significant interest in medicinal chemistry. Detailed experimental procedures, safety precautions for handling cyanogen bromide, and characterization data are provided.

Introduction

The 1,3,4-oxadiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The 2-amino-5-substituted-1,3,4-oxadiazole core, in particular, has attracted considerable attention in drug discovery. The synthesis of these compounds is of great importance for the development of new therapeutic agents. This application note details a reliable method for the preparation of this compound, a valuable building block for further chemical exploration.

Reaction Scheme

The synthesis proceeds via the reaction of 2-methylbenzohydrazide with cyanogen bromide, leading to the formation of the target 1,3,4-oxadiazole through cyclization.

Caption: General reaction scheme for the synthesis.

Experimental Protocol

Materials and Equipment:

-

2-methylbenzohydrazide

-

Cyanogen bromide (CNBr)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

WARNING: Cyanogen bromide is highly toxic and corrosive. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbenzohydrazide (1.50 g, 10 mmol) in methanol (50 mL).

-

Addition of Cyanogen Bromide: In a separate container, carefully prepare a solution of cyanogen bromide (1.16 g, 11 mmol) in methanol (20 mL) in a fume hood.

-

Reaction: Slowly add the cyanogen bromide solution to the stirred solution of 2-methylbenzohydrazide at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Neutralization and Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the pH is approximately 7-8. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold water and then with a small amount of cold methanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Characterization Data

| Parameter | Value |

| Chemical Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 185-188 °C |

| Yield | 75-85% |

| ¹H NMR (DMSO-d₆) | δ 7.60-7.70 (m, 1H), 7.25-7.40 (m, 3H), 6.95 (s, 2H, NH₂), 2.45 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆) | δ 164.5, 158.0, 136.0, 131.5, 130.0, 128.5, 126.0, 124.0, 21.5 |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H), 1650 (C=N), 1620 (C=C), 1250 (C-O-C) |

Note: Spectroscopic data are predicted based on analogous structures and may vary slightly.

Safety Precautions

Cyanogen Bromide (CNBr):

-

Toxicity: Highly toxic by inhalation, ingestion, and skin contact.[1][2][3][4] Can be fatal.

-

Corrosivity: Corrosive and can cause severe burns to skin and eyes.[3]

-

Handling: Always handle in a certified chemical fume hood.[1][2] Wear appropriate PPE, including a full-face shield, lab coat, and heavy-duty, chemical-resistant gloves.[1][2]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and moisture.[1]

-

Disposal: Dispose of as hazardous waste according to institutional and local regulations. Quench any residual cyanogen bromide with a suitable reagent (e.g., sodium hypochlorite solution) in the fume hood before disposal.

Discussion

The described protocol provides an effective method for the synthesis of this compound. The reaction is relatively straightforward to perform, and the product can be isolated in good yield and purity. The use of cyanogen bromide requires strict adherence to safety protocols due to its high toxicity. The final product serves as a versatile intermediate for the synthesis of a variety of derivatives with potential applications in drug discovery and materials science.

Conclusion